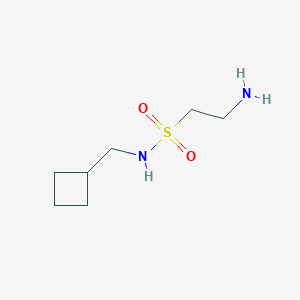
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
2-アミノ-N-(シクロブチルメチル)エタン-1-スルホンアミドの合成は、通常、シクロブチルメチルアミンとエタン-1-スルホニルクロリドを制御された条件下で反応させることにより行われます。この反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。その後、再結晶またはクロマトグラフィーなどの標準的な技術を用いて、生成物を精製します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されます。自動反応器と連続フローシステムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-アミノ-N-(シクロブチルメチル)エタン-1-スルホンアミドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: アミノ基は、求電子剤との置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアルキルハライドなどの求電子剤。
生成される主要な生成物
酸化: スルホン酸またはスルホネート。
還元: アミンまたは置換アミン。
置換: 元の化合物のアルキル化誘導体。
科学研究への応用
2-アミノ-N-(シクロブチルメチル)エタン-1-スルホンアミドは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗菌活性や抗真菌活性など、潜在的な治療効果について研究されています。
産業: 新規材料や化学プロセスの開発に利用されています。
科学的研究の応用
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-アミノ-N-(シクロブチルメチル)エタン-1-スルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することにより、特定の酵素を阻害することができ、その結果、酵素の活性を阻害します。 この阻害は、様々な生化学的経路を阻害し、望ましい治療効果または生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
- 2-アミノ-N-(シクロプロピルメチル)エタン-1-スルホンアミド
- 2-アミノ-N-(シクロペンチルメチル)エタン-1-スルホンアミド
- 2-アミノ-N-(シクロヘキシルメチル)エタン-1-スルホンアミド
独自性
2-アミノ-N-(シクロブチルメチル)エタン-1-スルホンアミドは、シクロブチルメチル基によって独特の立体化学的および電子的性質が与えられています。 これらの性質は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、研究開発において貴重なツールとなっています .
生物活性
2-amino-N-(cyclobutylmethyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₇H₁₄N₂O₂S
- Molecular Weight : 174.26 g/mol
- CAS Number : [Not specified]
Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can affect various physiological processes including blood pressure regulation and metabolic pathways .
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), through mechanisms that may involve disruption of bacterial folate synthesis pathways .
Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human melanoma (C-32) | 25 | Induction of apoptosis |
| Breast adenocarcinoma (MDA-MB-231) | 30 | Cell cycle arrest at G1 phase |
| Lung adenocarcinoma (A549) | 28 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various strains, including both standard and resistant strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 16 |
| Enterococcus faecalis ATCC 29212 | 32 |
| MRSA | 8 |
These results indicate that the compound possesses notable antibacterial properties, particularly against resistant strains .
Case Studies
- Cardiovascular Effects : A study investigated the effects of sulfonamide derivatives on perfusion pressure using isolated rat hearts. It was found that certain derivatives could modulate coronary resistance and perfusion pressure potentially through calcium channel inhibition .
- Pharmacokinetics : The pharmacokinetic profile was evaluated using computational models. The results suggested favorable absorption characteristics with low plasma protein binding (approximately 27%) and a short half-life, indicating rapid distribution and elimination from the body .
特性
分子式 |
C7H16N2O2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
2-amino-N-(cyclobutylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c8-4-5-12(10,11)9-6-7-2-1-3-7/h7,9H,1-6,8H2 |
InChIキー |
NDAXPAZVOZFWBU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CNS(=O)(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















